Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
Description
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside is a protected monosaccharide derivative widely utilized in carbohydrate chemistry as a key intermediate for regioselective glycosylation and functionalization. The compound features a benzoyl group at the 2-O position and a benzylidene acetal protecting the 4,6-O hydroxyl groups, which directs reactivity toward the 3-O position for further modifications . Its synthesis typically involves selective benzoylation of methyl α-D-glucopyranoside followed by benzylidene acetal formation under acidic conditions, achieving yields of 82–83% in optimized protocols .
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1 |
InChI Key |
WHKUKOCUXSRSAR-QUJSNMKFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Benzoylation via Catalytic Tin(II) Chloride
The most efficient method involves benzoylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside using benzoyl chloride in the presence of tin(II) chloride (SnCl₂) as a catalyst. Key steps include:
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Reagents : Methyl 4,6-O-benzylidene-α-D-glucopyranoside (282 mg, 1.0 mmol), benzoyl chloride (140 μL, 1.2 mmol), N-ethyl-N,N-diisopropylamine (265 μL, 1.5 mmol), and SnCl₂ (10 mg, 0.05 mmol) in acetonitrile (10 mL).
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Conditions : Stirring at 20°C for 1 hour.
-
Workup : Solvent evaporation followed by silica gel chromatography (hexane/ethyl acetate, 3:1) yields the product in 92% purity.
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Mechanism : SnCl₂ activates the hydroxyl group at C-2, facilitating nucleophilic acyl substitution. The benzylidene group at C-4/C-6 remains intact due to its acid stability.
Phase-Transfer Catalyzed Benzoylation
Phase-transfer conditions offer regioselective benzoylation under mild conditions:
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Reagents : Methyl 4,6-O-benzylidene-α-D-glucopyranoside (200 mg, 0.71 mmol), benzoyl chloride (0.13 mL, 1.1 eq.), and tetrabutylammonium bromide (TBAB, 10 mol%) in dichloromethane/water.
-
Conditions : Reaction at −5°C for 6 hours, followed by overnight stirring at room temperature.
-
Yield : 70–75% after column chromatography (chloroform/methanol, 14:1).
-
Advantages : Avoids harsh bases like pyridine, simplifying purification.
Traditional Acylation in Pyridine
A classical approach employs pyridine as both solvent and base:
-
Procedure : Methyl 4,6-O-benzylidene-α-D-glucopyranoside (5.5 g, 19.5 mmol) is dissolved in anhydrous pyridine (30 mL), cooled to −5°C, and treated with benzoyl chloride (2.2 mL, 19.5 mmol).
-
Reaction Time : 6 hours at −5°C, then 12 hours at room temperature.
-
Isolation : Precipitation into ice-water, extraction with chloroform, and crystallization from ethanol/hexane yields 68–72% product.
Comparative Analysis of Methodologies
Key Observations :
-
Catalytic Efficiency : SnCl₂ provides the highest yield (92%) due to enhanced electrophilic activation at C-2.
-
Regioselectivity : All methods selectively benzoylate the C-2 hydroxyl, attributed to steric shielding of C-3 by the benzylidene group.
-
Scalability : The pyridine method is preferred for large-scale synthesis (>10 g) due to simplified crystallization.
Advanced Mechanistic Insights
Role of the Benzylidene Protecting Group
The 4,6-O-benzylidene acetal serves dual roles:
Catalytic vs. Stoichiometric Approaches
-
SnCl₂ Catalysis : Operates via a Lewis acid mechanism, coordinating to the hydroxyl oxygen and lowering the activation energy for acylation.
-
Pyridine Base : Neutralizes HCl generated during benzoyl chloride activation, preventing acid-catalyzed acetal cleavage.
Practical Considerations and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes regioselective hydrolysis under acidic or reductive conditions:
-
Acidic Hydrolysis : Cleavage of the 4,6-O-benzylidene group occurs in aqueous acetic acid (80% v/v, 60°C), yielding methyl 2-O-benzoyl-α-D-glucopyranoside.
-
Reductive Ring-Opening : Treatment with NaBH3CN in THF/H2O selectively reduces the benzylidene group to a primary alcohol, producing methyl 2-O-benzoyl-6-O-benzyl-α-D-glucopyranoside .
Table 1 : Hydrolysis Conditions and Products
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 80% AcOH, 60°C, 4 h | Methyl 2-O-benzoyl-α-D-glucopyranoside | 85 | |
| NaBH3CN, THF/H2O, rt, 12 h | Methyl 2-O-benzoyl-6-O-benzyl derivative | 78 |
Acylation Reactions
The free hydroxyl groups at C-3 and C-6 are reactive toward acylating agents:
-
C-3 Acylation : Reacts with acyl chlorides (e.g., octanoyl, pivaloyl) in pyridine at −5°C to form 3-O-acyl derivatives .
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Competitive Acylation : Benzoylation at C-2 and C-3 occurs sequentially, with C-2 showing higher reactivity due to steric and electronic factors .
Table 2 : Acylation Reactivity and Yields
| Acylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Octanoyl chloride | 3-O-Octanoyl derivative | 93 | Pyridine, −5°C, 6 h |
| Pivaloyl chloride | 3-O-Pivaloyl derivative | 89 | Pyridine, 0°C, 8 h |
| Benzoyl chloride | 2,3-Di-O-benzoyl derivative | 76 | DMAP, rt, 12 h |
Benzylation and Protecting Group Chemistry
The benzylidene group serves as a temporary protecting group, enabling selective benzylation:
-
Direct Benzylation : Treatment with BnCl/NaH at 100°C produces 3-O-benzyl (61%) and 4-O-benzyl (15%) derivatives, alongside per-benzylated byproducts .
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Regioselectivity : Steric hindrance from the benzoyl group directs benzylation to the less hindered C-3 position .
Glycosylation Reactions
The compound acts as a glycosyl donor in carbohydrate synthesis:
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Activation : Conversion to a glycosyl bromide (using HBr/AcOH) enhances leaving-group ability, facilitating nucleophilic attack by acceptors.
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Stereoselectivity : The α-configuration at the anomeric center is retained due to neighboring-group participation from the C-2 benzoyl group .
Mechanism :
Regioselective Functionalization
The 4,6-O-benzylidene group directs reactivity to specific positions:
-
C-2 Reactivity : The benzoyl group at C-2 electronically deactivates adjacent positions, favoring functionalization at C-3 .
-
Comparative Reactivity :
Key Research Findings
-
Synthetic Utility : The compound serves as a critical intermediate for synthesizing oligosaccharides and glycosylated natural products .
-
Reactivity Trends : Acylation at C-3 proceeds 3× faster than at C-2 under identical conditions .
-
Byproduct Formation : Over-benzylation yields tetra-O-benzyl derivatives (5%–10%), necessitating careful reaction monitoring .
Scientific Research Applications
Synthesis of Glycosides
This compound serves as a versatile intermediate in the synthesis of glycosides. The presence of protecting groups like benzoyl and benzylidene allows for selective reactivity during glycosylation reactions. Research has shown that these protecting groups can influence regio-, stereo-, and chemoselectivity, making them crucial for synthesizing specific glycosyl donors and acceptors .
Case Study: Glycosylation Reactions
In a study by Koto et al., methyl α-D-glucopyranoside was successfully converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating conditions. This method yielded a significant amount of the desired product, demonstrating the efficiency of using methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside as a precursor in glycosylation reactions .
Antibacterial Activity
Recent studies have explored the antibacterial properties of derivatives synthesized from methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside. For instance, novel acyl derivatives were evaluated against pathogenic bacteria using disc diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Research Findings
- Synthesis Method : Acyl derivatives were synthesized via direct acylation methods involving methyl 4,6-O-benzylidene-α-D-glucopyranoside.
- Evaluation : The antibacterial screening was performed against four human pathogenic bacteria, showcasing the compound's potential in pharmaceutical applications .
Carbohydrate-Based Drug Development
The compound is also relevant in the context of carbohydrate-based drug development. Its structural modifications can lead to new compounds with enhanced biological activities. For example, modifications to the benzoyl and benzylidene groups can yield derivatives with improved solubility and bioavailability.
Innovative Applications
- Researchers have been focusing on synthesizing new derivatives that may have applications in treating diseases related to bacterial infections or metabolic disorders.
- The ability to modify this compound opens avenues for creating targeted therapies in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can influence glycosylation processes and other biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside (MBG) Derivatives
MBG derivatives, such as methyl 4,6-O-benzylidine-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside, differ from the target compound by lacking the 2-O-benzoyl group. These derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–64 µg/mL. The presence of long-chain acyl groups (e.g., myristoyl) enhances lipid solubility and membrane disruption, leading to higher efficacy compared to shorter chains (e.g., decanoyl) .
Benzylidene-Protected Glucopyranosides with Alternative Substituents
Compounds like methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside () replace the 2-O-benzoyl group with acetyl groups. Acetylated derivatives are more labile under basic conditions, enabling selective deprotection for sequential functionalization. However, the benzoyl group in the target compound provides superior regioselectivity in glycosylation reactions due to its electron-withdrawing nature, which activates the 3-O position for nucleophilic attack .
Ethylidene and Other Acetal Variants
4,6-O-Ethylidene analogs, such as those in VP-16 (etoposide), replace the benzylidene group with ethylidene. This modification reduces steric bulk, enhancing solubility but decreasing acetal stability.
Regioselectivity in Glycosylation Reactions
The target compound is a preferred glycosyl acceptor due to its predictable 3-O reactivity. For example, in , it reacts with 2-SAc glycosyl bromide donors to form β-configured disaccharides in 82% yield. Comparatively, benzylidene-protected galactopyranosides (e.g., ) show lower yields (70–75%) in similar reactions, attributed to differences in steric and electronic effects between glucose and galactose frameworks .
Table 2: Reaction Yields with Different Glycosyl Acceptors
| Acceptor | Donor | Yield (%) | Product Configuration |
|---|---|---|---|
| Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glcp | 2-SAc glucosyl bromide | 82 | β-1,3 linkage |
| Benzyl 4,6-O-benzylidene-β-D-galcp | 2-SAc galactosyl bromide | 75 | β-1,4 linkage |
Impact of Protecting Groups on Reactivity
The benzylidene acetal in the target compound offers robust protection against nucleophilic and oxidative conditions, unlike levulinoyl or Fmoc groups used in intermediates like those in . These alternative protecting groups enable orthogonal deprotection strategies but require additional synthetic steps, complicating large-scale synthesis .
Biological Activity
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside (CAS Number: 28642-64-0) is a glycoside derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of benzoyl and benzylidene groups, which are known to enhance biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside is with a molecular weight of 386.40 g/mol. The presence of multiple aromatic groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of methyl α-D-glucopyranosides exhibit significant antimicrobial properties against various pathogenic bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | E. coli | 15 | 50 |
| Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | S. aureus | 18 | 30 |
| Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | P. aeruginosa | 12 | 70 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, with the highest efficacy observed against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside has also been investigated in vitro. Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cell lines (MCF-7), treatment with methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside resulted in:
- Reduction in cell viability : A significant decrease in cell viability was observed at concentrations above 20 µM.
- Caspase Activation : Increased levels of active caspases (Caspase-3 and Caspase-9) were detected, indicating the activation of apoptotic pathways.
The IC50 value for this compound was determined to be approximately 25 µM, suggesting moderate potency against breast cancer cells .
Cytotoxicity Assessment
Cytotoxicity assays have been performed to evaluate the safety profile of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside. The compound exhibited low cytotoxicity towards normal human fibroblast cells (IC50 > 100 µM), indicating a favorable therapeutic window for potential applications in cancer therapy .
Summary of Findings
The biological activity of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside highlights its potential as an antimicrobial and anticancer agent. The structural features that facilitate its biological interactions include:
- Aromatic Substituents : Enhance binding affinity to biological targets.
- Sugar Moiety : Contributes to solubility and bioavailability.
Q & A
Q. What are the key steps in synthesizing Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside?
The compound is synthesized via regioselective benzoylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. A common method involves using 1-(benzoyloxy)benzotriazole as the benzoylating agent under mild conditions, yielding the product in ~80% yield after crystallization . The synthesis requires careful control of protecting groups (e.g., benzylidene acetal at C4/C6) and purification via precipitation or column chromatography .
Q. How are protecting groups strategically employed in modifying this compound for oligosaccharide synthesis?
The benzylidene group at C4/C6 is retained during glycosylation reactions to block these positions, while the C2 benzoyl group directs regioselective glycosylation at C3. For example, in trisaccharide synthesis, the C3 hydroxyl acts as the acceptor site for mannose or galactose donors, enabling controlled chain elongation . Deprotection of benzylidene (e.g., using TFA/water) is performed after glycosylation to expose hydroxyls for further functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : The benzylidene acetal produces a singlet at δ 5.69–5.75 (¹H) and a carbon signal at δ 102–104 ppm (¹³C). The α-configuration is confirmed by anomeric proton coupling constants (J₁,₂ ≈ 3.6–4.0 Hz) .
- Mass spectrometry (FABMS/HRMS) : Molecular ion peaks (e.g., [M]+ at m/z 1098) validate the molecular weight .
- IR spectroscopy : Bands at ~1720 cm⁻¹ confirm the benzoyl ester .
Advanced Research Questions
Q. How does regioselective acylation at C2 influence subsequent glycosylation reactions?
The C2 benzoyl group sterically and electronically directs glycosylation to the C3 hydroxyl. Studies show that bulky groups at C2 (e.g., benzoyl vs. acetyl) enhance stereoselectivity by shielding the adjacent hydroxyl, favoring α-glycosidic linkages (e.g., 69% yield in disaccharide formation using NIS/TMSOTf promoters) . Competing regioselectivity due to acyl migration is mitigated by low-temperature reactions (<0°C) .
Q. What challenges arise in deprotecting benzylidene acetals during multistep synthesis?
Acidic deprotection (e.g., 80% acetic acid) can hydrolyze benzylidene acetals but risks cleaving glycosidic bonds or benzoyl esters. Advanced methods include regioselective reductive opening with NaBH₃CN/BF₃·Et₂O to yield 4-O- or 6-O-benzyl derivatives selectively (yields: 60–85%) . However, fluoride-based reagents (e.g., TBAF) may inadvertently remove benzoyl groups, necessitating alternative strategies .
Q. How do steric and electronic effects impact the reactivity of hydroxyl groups in this compound?
- C3 hydroxyl : Most reactive due to equatorial orientation and minimal steric hindrance from the benzylidene acetal. Reactivity is confirmed by rapid acetylation (DS 0.37 at C3 vs. 0.30 at C2 under partial acylation conditions) .
- C2 hydroxyl : Benzoylation at C2 reduces nucleophilicity at C3 via electron-withdrawing effects, directing glycosylation to C3 .
Q. What methodologies address contradictions in failed glycosylation or deprotection steps?
Failed reactions (e.g., unintended benzoyl removal during silyl deprotection) are resolved by:
- Alternative promoters : Switching from TBAF to thiourea for selective chloroacetyl deprotection .
- Protecting group tuning : Replacing benzoyl with acetyl groups to reduce susceptibility to basic conditions .
- Real-time monitoring : TLC or inline IR tracks reaction progress to optimize conditions .
Methodological Insights from Data Contradictions
Q. Why do reductive openings of benzylidene acetals yield regioisomeric mixtures in some cases?
Reductive methods (e.g., BH₃·THF) produce variable 4-O- vs. 6-O-benzyl ratios due to solvent polarity and catalyst choice. For example, NaBH₃CN/BF₃·Et₂O in THF favors 6-O-benzyl (70% selectivity), while Et₃SiH/TFA favors 4-O-benzyl (65% selectivity) . Crystallographic data (e.g., dimeric stannylene structures) reveal steric effects from substituents that influence regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
